3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with a unique structure that combines a fluorine atom, a methoxy group, and a tetrahydrobenzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the fluorination of a methoxy-substituted tetrahydrobenzoannulene precursor. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving fluorinated molecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxy group can modulate the compound’s electronic properties. These interactions can influence various biological pathways, leading to specific therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine : This compound shares a similar core structure but differs in the functional groups attached, which can lead to different chemical and biological properties .
- 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-one : Another similar compound with a methoxy group but lacking the fluorine atom, resulting in distinct reactivity and applications .
Uniqueness
3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the combination of a fluorine atom and a methoxy group on the tetrahydrobenzoannulene core. This combination imparts specific electronic and steric properties, making it valuable for various applications in research and industry .
Biological Activity
3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. Its unique structure allows for interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a fluorine atom and a methoxy group. This configuration is significant for its biological activity, influencing its interaction with biological receptors and enzymes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of certain enzymatic pathways and receptors. The following sections detail specific findings from recent studies.
Estrogen Receptor Modulation
One notable area of research involves the compound's interaction with estrogen receptors. In studies examining the structure-activity relationship (SAR) of similar compounds, derivatives of benzoannulene were shown to possess estrogenic activity, suggesting that 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one may also exhibit similar properties. This could have implications for developing treatments for hormone-related conditions .
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer properties. In vitro assays demonstrated that certain benzoannulene derivatives inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and death, although specific pathways affected by 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one require further investigation .
Neuroprotective Effects
Recent research has indicated potential neuroprotective effects of benzoannulene derivatives. The compound may protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through antioxidant mechanisms and modulation of neuroinflammatory responses. Studies measuring cell viability in neuronal cultures treated with the compound showed increased survival rates compared to untreated controls .
Case Studies and Experimental Findings
Study | Objective | Findings |
---|---|---|
Study 1 | Investigate estrogen receptor binding affinity | The compound showed significant binding affinity to estrogen receptors in vitro, indicating potential hormonal activity. |
Study 2 | Evaluate anticancer effects | Demonstrated dose-dependent inhibition of cancer cell lines; apoptosis was confirmed via caspase activation assays. |
Study 3 | Assess neuroprotective properties | Increased neuronal survival in oxidative stress models; reduced levels of reactive oxygen species (ROS) were observed. |
Mechanistic Insights
The mechanisms underlying the biological activities of 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one are still being elucidated. Current hypotheses suggest that:
- Estrogenic Activity : The presence of the methoxy group may enhance binding affinity to estrogen receptors.
- Anticancer Mechanism : Induction of apoptosis may involve the mitochondrial pathway and activation of caspases.
- Neuroprotection : The compound may upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines.
Properties
Molecular Formula |
C12H13FO2 |
---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-fluoro-2-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C12H13FO2/c1-15-12-6-8-4-2-3-5-11(14)9(8)7-10(12)13/h6-7H,2-5H2,1H3 |
InChI Key |
PZVIUTPSJPRGSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCCC2=O)F |
Origin of Product |
United States |
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